6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid
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Overview
Description
6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a naphthalene-1,4-dione structure, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid typically involves multiple steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Synthesis of the naphthalene-1,4-dione structure: This involves the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.
Coupling of the benzo[d][1,2,3]triazole and naphthalene-1,4-dione: This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.
Attachment of the hexanoic acid chain: This can be done through an amidation reaction using hexanoic acid and a suitable activating agent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthalene-1,4-dione moiety can undergo further oxidation to form more complex quinone structures.
Reduction: Reduction of the naphthalene-1,4-dione can yield hydroquinone derivatives.
Substitution: The benzo[d][1,2,3]triazole moiety can participate in electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated benzo[d][1,2,3]triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: It has potential antimicrobial properties, making it useful in the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole moiety can form π-π stacking interactions and hydrogen bonds with biological molecules, while the naphthalene-1,4-dione structure can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,2,3]triazole: A simpler compound with similar aromatic properties.
Naphthalene-1,4-dione: Shares the quinone structure but lacks the benzo[d][1,2,3]triazole moiety.
Hexanoic acid: A simple aliphatic carboxylic acid without the aromatic and quinone functionalities.
Uniqueness
6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid is unique due to its combination of a benzo[d][1,2,3]triazole moiety, a naphthalene-1,4-dione structure, and a hexanoic acid chain. This combination imparts a range of chemical reactivity and biological activity that is not found in simpler compounds.
Properties
IUPAC Name |
6-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-18(28)12-2-1-7-13-23-19-20(26-17-11-6-5-10-16(17)24-25-26)22(30)15-9-4-3-8-14(15)21(19)29/h3-6,8-11,23H,1-2,7,12-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEQAJREEBPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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